KERATINOCYTE GROWTH FACTOR, HUMAN

FGF receptor specificity FGFR2IIIb/KGFR ligand-receptor selectivity

Recombinant human Keratinocyte Growth Factor (KGF, also designated FGF-7, CAS 148348-15-6) is a 163–164 amino acid, ~19 kDa member of the fibroblast growth factor (FGF) family, produced by mesenchymal cells and acting as a paracrine mitogen exclusively on epithelial cells via the FGFR2IIIb (KGFR) receptor. Unlike other FGF family members, KGF/FGF-7 exhibits absolute target-cell specificity: it is a potent mitogen for keratinocytes and other epithelial cells but demonstrates no mitogenic activity on fibroblasts or endothelial cells.

Molecular Formula C22H28N4O3
Molecular Weight 0
CAS No. 148348-15-6
Cat. No. B1176783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKERATINOCYTE GROWTH FACTOR, HUMAN
CAS148348-15-6
Molecular FormulaC22H28N4O3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Recombinant Human KGF/FGF-7 (CAS 148348-15-6): Epithelial-Specific Growth Factor for Keratinocyte Research, Organoid Culture, and Wound Healing Applications


Recombinant human Keratinocyte Growth Factor (KGF, also designated FGF-7, CAS 148348-15-6) is a 163–164 amino acid, ~19 kDa member of the fibroblast growth factor (FGF) family, produced by mesenchymal cells and acting as a paracrine mitogen exclusively on epithelial cells via the FGFR2IIIb (KGFR) receptor [1]. Unlike other FGF family members, KGF/FGF-7 exhibits absolute target-cell specificity: it is a potent mitogen for keratinocytes and other epithelial cells but demonstrates no mitogenic activity on fibroblasts or endothelial cells [1]. The recombinant protein, typically expressed in E. coli as a non-glycosylated polypeptide chain encompassing residues Cys32–Thr194, is widely used in epithelial cell biology, organoid culture, wound repair research, and as the basis for the FDA-approved therapeutic palifermin [2].

Why FGF-7/KGF Cannot Be Replaced by Generic FGF Family Members (FGF-1, FGF-2, FGF-10) or EGF in Epithelial Cell Workflows


FGF-7/KGF occupies a unique functional niche within the FGF superfamily that precludes simple substitution with closely related homologs. FGF-7 binds exclusively to the FGFR2IIIb splice variant (KGFR) expressed on epithelial cells, whereas FGF-1 (acidic FGF) binds and activates all FGFR subtypes, FGF-2 (basic FGF) interacts with FGFR1, FGFR2, and FGFR4, and even the closest homolog FGF-10 additionally binds FGFR1IIIb [1]. This differential receptor engagement produces fundamentally different cell-type selectivity profiles: KGF is mitogenically silent on fibroblasts and endothelial cells, while EGF and most other FGFs exhibit broader target-cell spectra [2]. Critically, KGF uniquely permits normal keratinocyte terminal differentiation—as evidenced by expression of K1 and filaggrin—whereas EGF and TGFα actively retard or block these differentiation markers, making KGF functionally irreplaceable in applications where both proliferation and differentiation competence must be maintained [3]. The quantitative evidence below substantiates why generic substitution introduces risks of altered signaling, off-target proliferation, and compromised differentiation outcomes.

Quantitative Comparative Evidence: Why Recombinant Human KGF/FGF-7 (CAS 148348-15-6) Is Differentiated from FGF-1, FGF-2, FGF-10, and EGF


Receptor Binding Exclusivity: FGF-7 Binds Solely FGFR2IIIb, Whereas FGF-1, FGF-2, and FGF-10 Engage Multiple Receptor Isoforms

FGF-7 (KGF) exhibits absolute binding specificity for a single FGF receptor isoform—the FGFR2IIIb splice variant (KGFR)—in contrast to its closest homologs. In the presence of heparin, FGF-1 binds and activates all known FGFR subtypes (FGFR1–4), while FGF-2 binds FGFR1, FGFR2, and FGFR4 with high affinity but interacts poorly with KGFR [1][2]. FGF-10, the closest homolog (sharing ~54% amino acid identity with FGF-7), binds FGFR2IIIb with affinity equal to FGF-7 but additionally binds the FGFR1IIIb splice variant [3]. Critically, neither FGF-7 nor FGF-10 binds to any FGFRIIIc isoform under any condition tested [1]. This receptor exclusivity is confirmed by surface plasmon resonance (SPR): FGF-7 binds FGFR2IIIb with a Kd of 18.91 nM as determined on a Biacore T200 [4].

FGF receptor specificity FGFR2IIIb/KGFR ligand-receptor selectivity paracrine signaling

Cell-Type Selectivity: KGF Stimulates Keratinocyte DNA Synthesis >500-Fold While Showing Zero Mitogenic Activity on Fibroblasts or Endothelial Cells

The defining functional property of KGF/FGF-7, established in its original purification and characterization, is its strict epithelial-cell mitogenic specificity. Purified KGF stimulated DNA synthesis in quiescent BALB/MK epidermal keratinocytes by greater than 500-fold, with activity detectable at a concentration of 0.1 nM and maximal at 1.0 nM [1]. In the same study, KGF showed a complete absence of mitogenic activity on either fibroblasts or endothelial cells—a target-cell specificity described as distinct from any previously characterized growth factor [1]. This contrasts sharply with EGF, which stimulates proliferation of both epithelial cells and fibroblasts, and with FGF-2, which is a potent mitogen for fibroblasts, endothelial cells, and epithelial cells [2]. Subsequent studies confirmed that the mitogenic activity of FGF-7 is predominantly exhibited in keratinocytes but not in fibroblasts and endothelial cells, and that KGF acts exclusively through FGFR2IIIb, which is expressed predominantly by epithelial cells but not by fibroblasts [3].

epithelial-specific mitogen keratinocyte proliferation target-cell specificity DNA synthesis assay

Differentiation Competence: KGF Permits Normal Keratinocyte Terminal Differentiation (K1+/Filaggrin+), Whereas EGF and TGFα Actively Block It

While KGF and EGF are equipotent in stimulating human keratinocyte proliferation, they produce fundamentally divergent differentiation outcomes. Marchese et al. (1990) demonstrated that exposure of KGF- or EGF-stimulated primary and secondary human keratinocytes to 1.0 mM calcium—a physiological inducer of terminal differentiation—led to cessation of cell growth under both conditions [1]. However, immunologic analysis of early (K1) and late (filaggrin) markers of terminal differentiation revealed a striking divergence: in KGF-propagated keratinocytes, the differentiation response was associated with normal expression of both K1 and filaggrin, whereas in EGF-propagated cultures, the appearance of both markers was retarded or blocked [1]. TGFα, which signals through the same EGF receptor, produced a differentiation-blocking response identical to EGF [1]. This functional divergence is consistent with evidence that KGF stimulates keratinocyte DNA synthesis 2- to 10-fold more potently than TGF-α and EGF in direct comparative assays [2].

keratinocyte differentiation K1 filaggrin calcium-induced differentiation EGF comparison

Differential Heparin and Extracellular Matrix Interaction: FGF-7 Requires Lower Ionic Strength for Heparin Elution and Binds Fewer Pericellular Matrix Sites Than FGF-10

Despite sharing the same primary receptor (FGFR2IIIb), FGF-7 and FGF-10 exhibit quantitatively distinct interactions with heparin and the pericellular matrix, which have direct implications for protein purification, formulation, and bioavailability. Using immobilized heparin affinity chromatography, FGF-7 is loaded and washed at 0.3 M NaCl and elutes at 1.0 M NaCl, whereas FGF-10 requires 0.6 M NaCl for loading and washing, reflecting stronger heparin interaction [1]. Lu et al. (1999) quantified that FGF-10 requires 1.4 times higher NaCl concentration for elution from immobilized heparin than does FGF-7, and FGF-10 binds to four times the number of sites on the pericellular matrix of epithelial cells [2]. These differences reflect distinct heparan sulfate proteoglycan interaction modes that affect ligand presentation to FGFR, extracellular sequestration, and paracrine gradient formation [2].

heparin affinity chromatography pericellular matrix binding NaCl elution profile FGF-10 comparison

Recombinant Expression System Advantage: E. coli-Derived rhKGF Exhibits ~10-Fold Higher Specific Activity Than Glycosylated Natural KGF

The recombinant production system significantly impacts the bioactivity of KGF/FGF-7. Recombinant human KGF expressed in E. coli (the predominant commercial production system for CAS 148348-15-6) lacks the post-translational glycosylation present on endogenous mammalian-derived KGF. Far from being a liability, this absence of glycosylation is associated with approximately 10-fold higher specific activity compared to the natural glycosylated protein, as reported by Arcegen and corroborated by the consistently high specific activities reported across commercial vendors . Leading GMP-grade E. coli-derived rhKGF (e.g., R&D Systems/Bio-Techne Catalog #251-GMP) achieves a specific activity of >8.16 × 10⁵ units/mg, calibrated against the WHO International Standard for human KGF/FGF-7 (NIBSC code: 03/150), with an ED50 of 6–60 ng/mL measured on 4MBr-5 rhesus monkey epithelial cells [1]. In contrast, CHO-cell-expressed KGF isoforms exhibit heterogeneous glycosylation patterns that reduce apparent specific activity and introduce lot-to-lot variability [2].

recombinant protein expression E. coli vs. mammalian specific activity glycosylation effect

Optimal Application Scenarios for Recombinant Human KGF/FGF-7 (CAS 148348-15-6) Based on Comparative Evidence


Epithelial-Selective Expansion in Mixed Mesenchymal-Epithelial Co-Culture and Primary Keratinocyte Culture

KGF/FGF-7 is the only recombinant growth factor that can selectively drive proliferation of the epithelial compartment without inducing fibroblast or endothelial cell outgrowth. This property, rooted in the exclusive FGFR2IIIb receptor expression on epithelial cells [1] and the documented absence of KGF mitogenic activity on fibroblasts and endothelial cells [2], makes rhKGF indispensable for: (a) primary human keratinocyte isolation and expansion where fibroblast contamination must be suppressed; (b) epithelial-mesenchymal co-culture experiments requiring selective epithelial mitogenic stimulation; and (c) air-liquid interface (ALI) culture systems for mucociliary or epidermal differentiation. In all these workflows, substitution with EGF, FGF-2, or FGF-10 would compromise epithelial selectivity, as each of these factors exhibits mitogenic activity on fibroblasts and/or endothelial cells [3].

Construction of Differentiation-Competent 3D Skin Equivalents and Barrier Function Models

The unique ability of KGF to support both keratinocyte proliferation and normal terminal differentiation—specifically, the expression of K1 and filaggrin under calcium-induced differentiation conditions, which EGF and TGFα actively suppress [1]—makes rhKGF the growth factor of choice for: (a) in vitro reconstructed human epidermis (RHE) models used in cosmetic and dermatological testing; (b) skin barrier function assays requiring a properly stratified and differentiated epidermal layer; and (c) wound re-epithelialization studies where both proliferative expansion and differentiation competence must be maintained. EGF or TGFα supplementation in these models yields a hyperproliferative, differentiation-impaired phenotype that fails to recapitulate native epidermal architecture [1].

Epithelial Organoid Culture (Lung, Mammary, Bladder, Liver, and Pancreatic Lineages)

In organoid culture systems requiring FGFR2IIIb-mediated epithelial signaling, rhKGF (FGF-7) is a standard medium component for lung, mammary, bladder, liver, and pancreatic organoid derivation and maintenance [1]. The lower heparin/matrix affinity of FGF-7 compared to FGF-10—specifically, 2-fold lower NaCl concentration required for heparin loading (0.3 M vs. 0.6 M) and 4-fold fewer pericellular matrix binding sites [2]—means FGF-7 exhibits greater diffusibility within the Matrigel or basement membrane extract dome, producing a more uniform epithelial stimulation gradient. This is particularly advantageous in: (a) airway and alveolar organoid cultures where FGF-7 synergizes with FGF-10 for branching morphogenesis; (b) mammary organoid systems requiring FGFR2IIIb activation without FGFR1IIIb co-activation; and (c) pancreatic endocrine differentiation protocols where selective epithelial signaling must be maintained.

GMP Manufacturing and Clinical Protocol Development Requiring WHO-Standardized Bioactivity

For translational research, pre-clinical development, and GMP manufacturing of cell therapy products, the availability of E. coli-derived rhKGF with specific activity calibrated against the WHO International Standard (NIBSC code 03/150) at >8.16 × 10⁵ units/mg [1] provides essential lot-to-lot reproducibility and regulatory traceability. The ~10-fold higher specific activity of E. coli-derived, non-glycosylated rhKGF relative to natural protein [2] translates to lower mass requirements per culture unit, reducing cost-per-dose in scaled production. This is the identical recombinant protein form that underpinned the clinical development of palifermin (Kepivance®), the Δ1-23 N-terminal truncation variant of KGF that demonstrated a reduction in WHO grade 3–4 oral mucositis from 98% (placebo) to 63% (palifermin) in the registrational phase III trial [3], establishing the clinical validity of the KGF/FGF-7 pathway for epithelial cytoprotection.

Quote Request

Request a Quote for KERATINOCYTE GROWTH FACTOR, HUMAN

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.